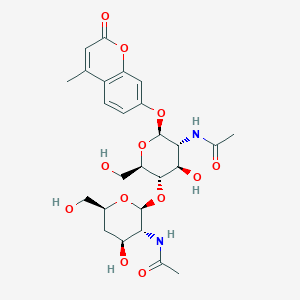
4-Methylumbelliferyl 4-deoxychitobiose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 4-deoxychitobiose is a fluorescent substrate used primarily to detect the activity of chitinase. This compound is a chromogenic substrate that provides a fluorescence response upon hydrolysis, making it valuable in diagnostic applications . It is widely used in research and development due to its ability to provide accurate and sensitive measurements of enzymatic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-deoxychitobiose involves multiple steps. One common method includes the glycosylation of 4-methylumbelliferone with a protected chitobiose derivative. The reaction typically requires the use of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. High-purity reagents and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
4-Methylumbelliferyl 4-deoxychitobiose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is the basis for its use as a fluorescent substrate .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of chitinase or other glycosidases under aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic substitution reactions using appropriate nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Produces 4-methylumbelliferone and 4-deoxychitobiose.
Oxidation: Results in the formation of oxidized derivatives of the compound.
Substitution: Leads to the formation of substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methylumbelliferyl 4-deoxychitobiose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of chitinase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect chitinase activity, which can be indicative of certain diseases.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes
作用机制
The mechanism of action of 4-Methylumbelliferyl 4-deoxychitobiose involves its hydrolysis by chitinase, resulting in the release of 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of chitinase in a sample . The compound targets the active site of chitinase, where it undergoes enzymatic cleavage, leading to the production of a fluorescent signal .
相似化合物的比较
Similar Compounds
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe and inhibitor of hyaluronan synthesis.
4-Methylumbelliferyl glucuronide: A metabolite of 4-methylumbelliferone with bioactive properties.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorescent substrate used to detect glycosidase activity.
Uniqueness
4-Methylumbelliferyl 4-deoxychitobiose is unique due to its specific application in detecting chitinase activity. Its ability to provide a fluorescence response upon hydrolysis makes it highly valuable in diagnostic and research applications. Unlike other similar compounds, it is specifically designed to interact with chitinase, providing accurate and sensitive measurements .
属性
分子式 |
C26H34N2O12 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC 名称 |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
InChI 键 |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




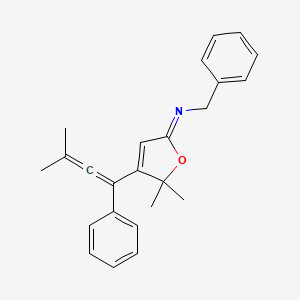
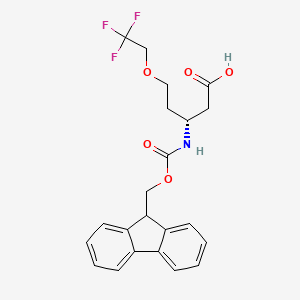
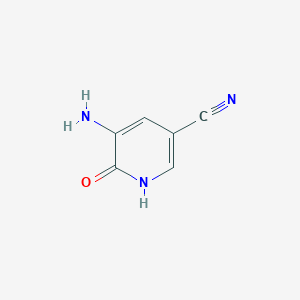

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
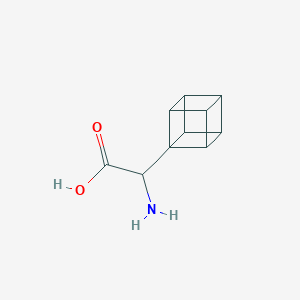
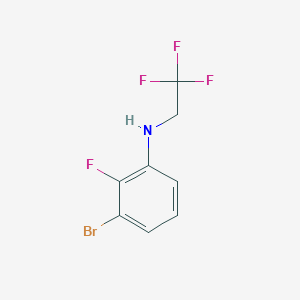
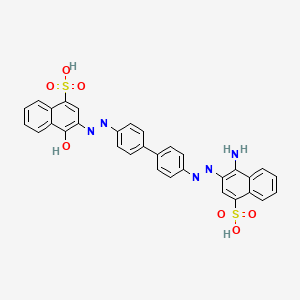
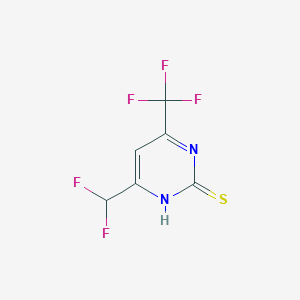
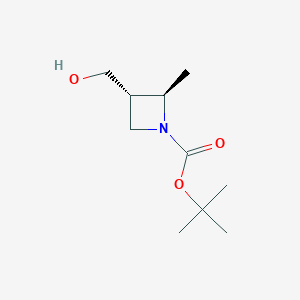
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
